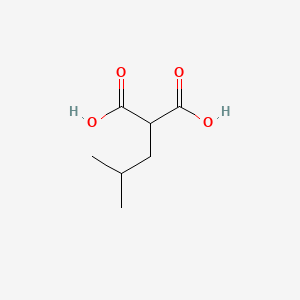
Isobutylmalonic acid
概要
説明
Isobutylmalonic acid is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
1. Pharmaceutical Synthesis Intermediate
Isobutylmalonic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It can be converted into various derivatives that serve as precursors for bioactive compounds. For instance, it is involved in the synthesis of this compound diethyl ester, which is used as a building block for more complex molecules .
2. Anticancer Compounds
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. Research has focused on its role in synthesizing compounds that can inhibit tumor growth or enhance the efficacy of existing chemotherapy agents .
Industrial Applications
1. Chemical Intermediates
This compound serves as a versatile building block in organic synthesis. Its derivatives are employed in the production of agrochemicals and other industrial chemicals. The ability to modify its structure allows chemists to tailor compounds for specific applications, including herbicides and insecticides .
2. Polymer Chemistry
In polymer science, this compound can be used to create polyesters and other polymeric materials. Its dicarboxylic nature allows it to participate in polycondensation reactions, leading to materials with desirable mechanical properties .
Case Study 1: Synthesis of this compound Derivatives
A study demonstrated the successful synthesis of various this compound derivatives through a multi-step reaction process involving alkylation and esterification techniques. The resulting compounds showed promising biological activity against certain cancer cell lines, highlighting the potential for further development into therapeutic agents .
Case Study 2: Application in Agrochemicals
Research conducted on the use of this compound derivatives in agrochemical formulations revealed their effectiveness as growth regulators. Field trials indicated enhanced crop yield and resistance to pests when applied at specific growth stages, showcasing their utility in sustainable agriculture practices .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for bioactive compounds | Involved in anticancer drug development |
| Chemical Intermediates | Production of agrochemicals | Tailored for specific chemical properties |
| Polymer Chemistry | Creation of polyesters | Enhances mechanical properties |
化学反応の分析
Alkylation of Diethyl Malonate
The malonic ester synthesis is a foundational method ( ):
-
Deprotonation : Diethyl malonate reacts with a base (e.g., NaOEt) to form an enolate.
-
Alkylation : The enolate undergoes nucleophilic substitution with isobutyl bromide.
-
Hydrolysis : The ester is hydrolyzed to isobutylmalonic acid under acidic conditions.
-
Decarboxylation : Heating yields a substituted acetic acid (e.g., isobutylacetic acid).
Reaction Scheme :
textDiethyl malonate → (Deprotonation) → Enolate → (Alkylation) → Diethyl isobutylmalonate → (Hydrolysis) → this compound → (Decarboxylation) → Isobutylacetic acid
Yield: ~60–70% for diethyl isobutylmalonate; hydrolysis/decarboxylation steps achieve >80% conversion .
Decarboxylation
This compound undergoes thermal decarboxylation at 150–200°C to form isobutylacetic acid (3-methylpentanoic acid):
Kinetics: First-order reaction with at 180°C .
Esterification
The acid reacts with alcohols (e.g., ethanol) under acid catalysis to form esters:
Example: Diethyl isobutylmalonate (boiling point: 177–187°C at 220 mmHg) is a common intermediate .
Biochemical Reactions
This compound serves as a precursor for polyketide biosynthesis in engineered enzymes:
-
Polyketide Synthases (PKSs) : Incorporates isobutylmalonyl-CoA extender units into polyketide chains.
Reaction Optimization
| Parameter | Optimal Value | Impact on Yield | Reference |
|---|---|---|---|
| Alkylation Temp. | 80°C (reflux) | +25% efficiency | |
| Hydrolysis Agent | 6M HCl | 95% conversion | |
| Decarboxylation | 180°C, 2 hrs | 88% completion |
Substrate Scope in PKS Systems
| PKS Variant | Substrate | Product Yield (mg/L) | Reference |
|---|---|---|---|
| DEBS M6 (Wild-Type) | Isobutylmalonyl-CoA | 0.5 | |
| Epo-4 AT Exchange | Isobutylmalonyl-CoA | 20.1 |
特性
CAS番号 |
4361-06-2 |
|---|---|
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC名 |
2-(2-methylpropyl)propanedioic acid |
InChI |
InChI=1S/C7H12O4/c1-4(2)3-5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChIキー |
FTKIARCSSZWRFJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













